5-{[(3-Methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
The compound 5-{[(3-Methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione belongs to the thiobarbiturate family, characterized by a 1,3-diazinane-4,6-dione core modified with a sulfanylidene (C=S) group at position 2 and a substituted methylidene moiety at position 5.
Properties
IUPAC Name |
6-hydroxy-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-7-3-2-4-8(5-7)13-6-9-10(16)14-12(18)15-11(9)17/h2-6H,1H3,(H3,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSBHXGXUITQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(NC(=S)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[(3-Methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiazolidinone ring structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₂S |
| Molecular Weight | 264.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant anticancer properties. In vitro evaluations using the MTT assay have shown that the compound can inhibit the growth of various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound, cells were treated with different concentrations (5, 10, 25, 50, and 100 µM) for 48 hours. The results indicated an IC50 value of approximately 42.30 µM , compared to 21.42 µM for cisplatin (a commonly used chemotherapeutic agent) .
The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Thiazolidinone derivatives are known to interact with cellular targets such as:
- Topoisomerases : Enzymes involved in DNA replication.
- Kinases : Key players in signaling pathways that control cell growth and division.
This interaction disrupts normal cellular functions, leading to apoptosis (programmed cell death) in malignant cells.
Antimicrobial Activity
In addition to anticancer properties, thiazolidinone derivatives have shown promise as antimicrobial agents. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.
Research Findings on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various thiazolidinone derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited effective inhibition zones ranging from 15 mm to 25 mm , highlighting their potential as therapeutic agents in treating infections .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione
- Structure : Diethyl groups at positions 1 and 3; 2,4,5-trimethoxybenzylidene at position 5.
- Planarity between the benzene and pyrimidine rings (dihedral angle: 1.41°) suggests strong conjugation, which may stabilize the molecule in crystalline states .
5-Furfurylidene-2-Thiobarbituric Acid
- Structure : Furfurylidene (furan-derived) group at position 5.
- Key Differences: The furan ring is electron-rich, enabling hydrogen bonding via oxygen lone pairs. Reduced steric bulk compared to aryl substituents may improve solubility in organic solvents. The absence of an amino group alters hydrogen-bonding capabilities .
1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Structure : 4-Methoxyphenyl group at position 1.
- Key Differences :
Steric and Functional Group Comparisons
5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Structure : Bromo, ethoxy, and methoxy substituents on the aryl group.
- Multiple substituents create a more rigid structure, affecting conformational flexibility .
5-[1-[(3-Methylphenyl)amino]ethylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Structure : Ethylidene linker instead of methylidene.
- Key Differences :
Physicochemical Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
